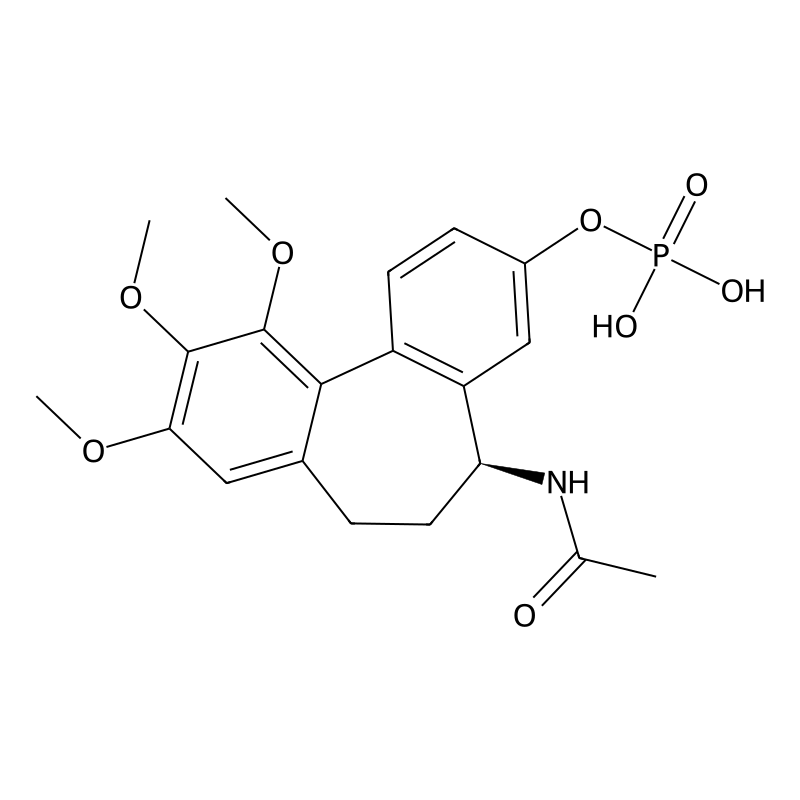

N-Acetylcochinol-O-phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action

ZD6126 is designed to deliver N-acetylcolchinol inside the body. Once inside, N-acetylcolchinol disrupts the tubulin cytoskeleton of endothelial cells in tumor blood vessels [1]. The tubulin cytoskeleton is a network of protein filaments that provides structure and support to cells. Disruption of this network can lead to cell death (apoptosis) of the endothelial cells, which are the cells that line the blood vessels [1]. This, in turn, can lead to the selective occlusion (blocking) of tumor blood vessels, cutting off the blood supply to the tumor and causing tumor necrosis (cell death) [1].

- ZD6126 acts as a prodrug for N-acetylcolchinol: PubChem:

- N-acetylcolchinol disrupts the tubulin cytoskeleton in endothelial cells: PubChem:

- Disruption of the tubulin cytoskeleton leads to endothelial cell death: PubChem:

- Endothelial cell death can lead to tumor blood vessel occlusion and tumor necrosis: PubChem:

N-Acetylcochinol-O-phosphate is a chemical compound with the molecular formula C20H24NO8P. It serves as a water-soluble phosphate prodrug derivative of N-acetylcolchinol, which is known for its potential applications in cancer therapy. The compound is characterized by the addition of a phosphate group to N-acetylcolchinol, enhancing its solubility and bioavailability, which is critical for its therapeutic efficacy in biological systems.

The chemical behavior of N-Acetylcochinol-O-phosphate primarily involves hydrolysis reactions, where the phosphate group can be cleaved under physiological conditions to release the active form, N-acetylcolchinol. This conversion is essential for the compound's function as it allows the active moiety to exert its pharmacological effects. Additionally, N-acetylcochinol-O-phosphate may participate in various biochemical pathways, particularly those involving tubulin binding and angiogenesis inhibition.

N-Acetylcochinol-O-phosphate exhibits significant biological activity, particularly as an antiangiogenic and antineoplastic agent. In vitro studies have demonstrated that it can induce morphological changes in endothelial cells at low concentrations, suggesting a mechanism that disrupts tumor vasculature. This property is crucial for targeting solid tumors, as it can lead to reduced blood supply and subsequent tumor necrosis without directly affecting normal cells at similar concentrations .

The synthesis of N-Acetylcochinol-O-phosphate typically involves the phosphorylation of N-acetylcolchinol. This can be achieved through various methods, including:

- Direct Phosphorylation: Using phosphoric acid or phosphate esters in the presence of activating agents.

- Prodrug Formation: Modifying existing active compounds to enhance solubility and stability.

- Chemical Coupling: Employing coupling reagents to facilitate the attachment of the phosphate group.

These methods allow for the efficient production of this compound while maintaining its structural integrity and biological activity.

N-Acetylcochinol-O-phosphate has several potential applications in medicine, particularly in oncology. Its primary uses include:

- Antineoplastic Therapy: As a vascular-disrupting agent, it can be utilized in treatments aimed at reducing tumor size and preventing metastasis.

- Research Tool: It serves as a model compound for studying tubulin interactions and vascular biology.

- Drug Development: The compound's properties make it a candidate for further development into more effective cancer therapies.

Studies on N-Acetylcochinol-O-phosphate have highlighted its interactions with various biological molecules, particularly tubulin. The compound has been shown to bind to tubulin similarly to other known agents, leading to alterations in cell morphology and function. Furthermore, its prodrug nature allows for enhanced delivery and reduced toxicity compared to its parent compound when administered in vivo .

N-Acetylcochinol-O-phosphate shares structural and functional similarities with several other compounds known for their therapeutic effects. Here are some notable comparisons:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-Acetylcolchinol | Lacks phosphate group | Tubulin-binding agent | Directly affects microtubule dynamics |

| ZD6126 | Water-soluble prodrug | Antineoplastic and antiangiogenic | Enhanced solubility compared to parent compound |

| Paclitaxel | Taxane structure | Anticancer agent | Well-established clinical use |

| Vinorelbine | Semi-synthetic vinca alkaloid | Antineoplastic | Different mechanism targeting microtubules |

Uniqueness of N-Acetylcochinol-O-phosphate

N-Acetylcochinol-O-phosphate is unique due to its dual role as both a prodrug and a vascular-disrupting agent. Its ability to enhance solubility while maintaining efficacy against endothelial cells distinguishes it from other compounds that may not possess these combined properties. This makes it a promising candidate for future research and potential clinical applications in cancer treatment.

Colchicine-Based Synthesis Pathways

The biosynthetic and synthetic chemistry of colchicine alkaloids has been extensively studied, providing a foundation for the development of N-acetylcolchinol derivatives [11] [12] [13]. The characteristic tropolone ring system and the complex substitution pattern of colchicine present both opportunities and challenges for synthetic modification.

Structural Modifications of the Colchicine Core

The synthesis of colchicine derivatives involves strategic modifications at various positions of the tricyclic framework [11] [12] [6]. Ring A modifications typically focus on the methoxy substitution pattern, which can be altered through selective demethylation reactions using reagents such as boron tribromide or aluminum chloride [12] [14]. These transformations allow for the introduction of alternative functional groups that can serve as handles for further derivatization.

Ring B modifications often involve the tropolone moiety, which is crucial for biological activity but also presents synthetic challenges due to its electron-rich aromatic character [6] [14]. The synthesis of ring B derivatives frequently employs electrophilic aromatic substitution reactions, including Friedel-Crafts acylation and halogenation reactions [12].

Ring C modifications encompass alterations to the seven-membered ring and the attached acetamido side chain [11] [6]. The synthesis of N-acetylcolchinol derivatives specifically involves transformations of the C-7 position, where the original acetamido group is modified or replaced with alternative functionalities [5] [15].

Advanced Synthetic Strategies

Recent developments in colchicine synthesis have focused on convergent approaches that allow for the efficient assembly of the tricyclic core from simpler precursors [5] [15]. The use of Suzuki-Miyaura coupling reactions has proven particularly effective for constructing the biaryl framework that underlies the colchicine structure [5].

A representative synthetic sequence involves Grignard addition reactions, biaryl Suzuki-Miyaura coupling, and hydrogen fluoride-mediated cyclodehydration as key steps [5] [15]. This approach enables the rapid construction of the dibenzoxepine framework while maintaining good control over stereochemistry and functional group compatibility.

Alternative strategies employ aryne-mediated cyclization reactions and palladium-catalyzed intramolecular coupling processes [16] [2]. These methods offer advantages in terms of step economy and the ability to introduce structural diversity through variation of the coupling partners.

Chemical Modifications and Functional Group Transformations

The synthesis of N-Acetylcochinol-O-phosphate requires precise control over functional group transformations to achieve the desired selectivity and yield. The presence of multiple reactive sites within the molecule necessitates the use of protecting group strategies and carefully optimized reaction conditions.

Hydroxyl Group Transformations

The conversion of hydroxyl groups to phosphate esters represents one of the most critical transformations in the synthesis of phosphate prodrugs [9] [17] [18]. Several methodologies have been developed for this transformation, including the use of phosphorus trichloride derivatives, phosphoramidite reagents, and direct phosphorylation with phosphoric acid derivatives [19] [17].

The phosphoramidite approach has emerged as the method of choice due to its mild reaction conditions and excellent functional group tolerance [8] [18]. This methodology typically involves the initial formation of a phosphoramidite intermediate, followed by coupling with the appropriate alcohol and subsequent oxidation to generate the phosphate triester [10] [8].

Alternative approaches employ phosphoryl chlorides or mixed anhydrides for direct phosphorylation [19] [17]. These methods often require more stringent reaction conditions but can be advantageous for large-scale synthesis due to their operational simplicity and reduced cost.

Amide Bond Formation and Modification

The installation and modification of amide functionalities play a crucial role in the synthesis of N-acetylcolchinol derivatives [7] [4]. Modern coupling methodologies employ a variety of activating agents, including carbodiimides, phosphonium salts, and uronium derivatives [7] [20].

The choice of coupling reagent depends on the specific substrate and the required reaction conditions. For example, the use of HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) provides excellent efficiency for sterically hindered substrates, while EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) offers a cost-effective solution for routine amide formations [7] [20].

| Table 3: Chemical Modifications and Functional Group Transformations | |||||

|---|---|---|---|---|---|

| Transformation Type | Reagents Used | Reaction Conditions | Selectivity | Typical Yields (%) | Common Side Products |

| Hydroxyl to Phosphate Ester | Phosphoramidites, POCl3, H3PO4 derivatives | Anhydrous conditions, 0-25°C, Inert atmosphere | High regioselectivity, Functional group specific | 60-85 | Hydrolysis products, Bis-phosphorylation |

| Carboxylic Acid to Amide | EDC, HATU, DCC coupling agents | Room temperature, DMF/DCM, Base catalyst | Amide bond specific, Good chemoselectivity | 70-90 | N,O-diacylation, Hydrolysis |

| Methoxy Group Modification | BBr3, AlCl3, Demethylating agents | Low temperature, Anhydrous, Lewis acid | Selective demethylation possible | 45-70 | Over-demethylation, Ring opening |

Protecting Group Strategies

The complex functionality present in N-acetylcolchinol derivatives necessitates the use of orthogonal protecting group strategies to achieve selective transformations [20] [15]. Common protecting groups include tert-butyldimethylsilyl (TBS) ethers for hydroxyl protection, tert-butoxycarbonyl (Boc) groups for amine protection, and benzyl ethers for phenolic hydroxyl groups [20].

The selection of appropriate protecting groups requires careful consideration of the planned synthetic sequence and the conditions required for their installation and removal [15]. The use of mild deprotection conditions is particularly important to avoid degradation of the sensitive tropolone ring system [20] [15].

Quality Control and Analytical Standards

The quality control of N-Acetylcochinol-O-phosphate synthesis requires a comprehensive analytical approach that ensures both chemical purity and structural integrity. Given the pharmaceutical importance of this compound, stringent analytical standards must be maintained throughout the synthetic process [21] [22] [23].

Chromatographic Analysis Methods

High Performance Liquid Chromatography (HPLC) serves as the primary analytical method for purity determination and impurity profiling of N-Acetylcochinol-O-phosphate [21] [22]. The method employs reversed-phase chromatography with gradient elution using acetonitrile-water mobile phases, typically achieving detection limits of 0.01-0.1% for related impurities [21] [22].

Ultra-High Performance Liquid Chromatography (UHPLC) represents an advanced variant that offers enhanced resolution, speed, and sensitivity compared to conventional HPLC [21]. The improved performance of UHPLC enables rapid and accurate analysis of synthetic intermediates and final products, facilitating real-time process monitoring and batch release decisions [21] [22].

The development of HPLC methods for phosphate-containing compounds requires special attention to mobile phase pH and the use of ion-pairing reagents to ensure adequate retention and peak shape [24] [25]. Typical analytical conditions involve the use of phosphate buffers at pH 6-7 with tetrabutylammonium hydrogen sulfate as an ion-pairing agent [24].

Mass Spectrometric Characterization

Mass spectrometry provides essential structural information for the confirmation of molecular weight and fragmentation patterns [26] [27]. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is particularly valuable for the analysis of phosphate esters due to its ability to provide both separation and structural elucidation in a single analysis [26] [27].

Electrospray ionization (ESI) represents the ionization method of choice for phosphate-containing compounds, providing excellent sensitivity and minimal fragmentation [26] [27]. The characteristic loss of phosphoric acid moieties (98 Da) and related fragments provides diagnostic information for structural confirmation [26].

High-resolution mass spectrometry using Time-of-Flight (TOF) or Orbitrap instruments enables exact mass determination with accuracies better than 1 ppm, facilitating unambiguous molecular formula assignment [21] [22]. This capability is particularly important for the identification of synthetic impurities and degradation products [21].

Spectroscopic Validation Methods

Nuclear Magnetic Resonance (NMR) spectroscopy provides comprehensive structural information that complements chromatographic and mass spectrometric data [28] [29] [30]. Proton NMR (1H NMR) offers detailed information about the aromatic substitution pattern and the integrity of the acetamido functionality [31].

Carbon-13 NMR (13C NMR) provides information about the complete carbon framework, including quaternary carbons that are not directly observable in proton spectra [28] [32]. The characteristic chemical shifts of the tropolone carbonyl carbon and the methoxy carbons serve as diagnostic features for structural confirmation [28].

Phosphorus-31 NMR (31P NMR) spectroscopy is particularly valuable for the analysis of phosphate-containing compounds [28] [29] [30]. The technique provides direct information about the phosphorus oxidation state and chemical environment, enabling discrimination between different phosphate ester types [28] [30].

| Table 2: Quality Control and Analytical Standards for N-Acetylcochinol-O-phosphate | |||||

|---|---|---|---|---|---|

| Analytical Method | Application | Detection Limit | Sample Requirements | Analysis Time | Regulatory Acceptance |

| High Performance Liquid Chromatography (HPLC) | Purity determination, Impurity profiling | 0.01-0.1% (impurities) | 1-10 mg, HPLC-grade solvents | 15-45 minutes | USP, EP, JP compliant |

| Nuclear Magnetic Resonance (31P NMR) | Structural confirmation, Phosphate verification | 1-10 μM | 5-20 mg, Deuterated solvents | 30-60 minutes | ICH Q3A/Q3B guidelines |

| Mass Spectrometry (LC-MS/MS) | Molecular weight confirmation, Fragmentation analysis | 1-100 ng/mL | 0.1-1 mg, LC-compatible solvents | 10-30 minutes | FDA, EMA accepted |

Structure Verification Techniques

The structural verification of N-Acetylcochinol-O-phosphate requires a multi-technique approach that provides unambiguous confirmation of the molecular structure and stereochemistry [33] [34] [35]. The complexity of the tricyclic framework and the presence of multiple functional groups necessitates the use of complementary analytical methods [36].

Advanced NMR Spectroscopic Methods

Two-dimensional NMR techniques provide essential connectivity information that cannot be obtained from one-dimensional spectra [28] [32]. Correlation Spectroscopy (COSY) experiments establish through-bond proton-proton correlations, enabling the assignment of complex multipicity patterns in the aromatic region [28].

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy provides direct carbon-proton connectivity information, facilitating the complete assignment of the carbon framework [28] [32]. This technique is particularly valuable for distinguishing between different methoxy groups and confirming the substitution pattern of the aromatic rings [28].

Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal long-range carbon-proton correlations that are essential for establishing the connectivity between different ring systems [28] [32]. These correlations provide crucial information about the quaternary carbons and the connectivity of the seven-membered ring [28].

X-Ray Crystallographic Analysis

X-ray crystallography provides the ultimate structural proof for complex organic molecules, offering complete three-dimensional structural information including bond lengths, angles, and stereochemistry [33] [34]. The technique requires the preparation of suitable single crystals, which can be challenging for some synthetic intermediates [33].

When successful, X-ray analysis provides unambiguous confirmation of the molecular structure and can reveal important conformational features that influence biological activity [33] [34]. The technique is particularly valuable for confirming the stereochemistry at chiral centers and the overall molecular conformation [33].

Infrared and UV-Visible Spectroscopy

Infrared (IR) spectroscopy provides rapid confirmation of functional groups through characteristic absorption bands [21] [36]. The carbonyl stretching frequency of the acetamido group and the phosphate ester stretches serve as diagnostic features for structural confirmation [21].

UV-Visible spectroscopy offers information about the electronic structure and conjugation patterns within the molecule [36]. The characteristic absorption bands of the aromatic system provide confirmation of the substitution pattern and the integrity of the chromophore [36].

| Table 4: Structure Verification Techniques for N-Acetylcochinol-O-phosphate | |||||

|---|---|---|---|---|---|

| Technique | Information Provided | Resolution | Sample State | Structural Confidence | Limitations |

| 1H NMR Spectroscopy | Proton environments, Integration, Coupling patterns | 0.1-1 Hz (chemical shift) | Solution (CDCl3, DMSO-d6) | High for proton-bearing centers | No quaternary carbons, Exchange |

| 13C NMR Spectroscopy | Carbon framework, Chemical shifts, Quaternary carbons | 0.1-10 Hz (chemical shift) | Solution (CDCl3, DMSO-d6) | Complete carbon skeleton | Long acquisition times, Sensitivity |

| 31P NMR Spectroscopy | Phosphorus oxidation state, Chemical environment | 1-10 Hz (chemical shift) | Solution (CDCl3, D2O) | Definitive phosphorus confirmation | Limited chemical shift range |

| High-Resolution Mass Spectrometry | Exact molecular weight, Elemental composition | <1 ppm mass accuracy | Solution or gas phase | Molecular formula confirmation | Fragmentation complexity, Ionization |

| X-Ray Crystallography | Complete 3D structure, Bond lengths, Angles | Atomic resolution (0.1-1 Å) | Single crystal (solid state) | Absolute structural proof | Requires single crystals, Destructive |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Pharmacology

Other CAS

Wikipedia

Dates

2: Wang H, Li J, Chen F, De Keyzer F, Yu J, Feng Y, Nuyts J, Marchal G, Ni Y. Morphological, functional and metabolic imaging biomarkers: assessment of vascular-disrupting effect on rodent liver tumours. Eur Radiol. 2010 Aug;20(8):2013-26. Epub 2010 Feb 25. PubMed PMID: 20182730.

3: Elice F, Rodeghiero F, Falanga A, Rickles FR. Thrombosis associated with angiogenesis inhibitors. Best Pract Res Clin Haematol. 2009 Mar;22(1):115-28. Review. PubMed PMID: 19285278.

4: Fens MH, Hill KJ, Issa J, Ashton SE, Westwood FR, Blakey DC, Storm G, Ryan AJ, Schiffelers RM. Liposomal encapsulation enhances the antitumour efficacy of the vascular disrupting agent ZD6126 in murine B16.F10 melanoma. Br J Cancer. 2008 Oct 21;99(8):1256-64. Epub 2008 Sep 16. PubMed PMID: 18797467; PubMed Central PMCID: PMC2570501.

5: Valentini G, D'Andrea C, Ferrari R, Pifferi A, Cubeddu R, Martinelli M, Natoli C, Ubezio P, Giavazzi R. In vivo measurement of vascular modulation in experimental tumors using a fluorescent contrast agent. Photochem Photobiol. 2008 Sep-Oct;84(5):1249-56. Epub 2008 Apr 12. PubMed PMID: 18422875.

6: Partridge EA, D'Souza RA, Lenz EM, Smith SM, Clarkson-Jones J, Roberts DW. Disposition and metabolism of the colchicine derivative [14C]-ZD6126 in rat and dog. Xenobiotica. 2008 Apr;38(4):399-421. PubMed PMID: 18340564.

7: Cai SX. Small molecule vascular disrupting agents: potential new drugs for cancer treatment. Recent Pat Anticancer Drug Discov. 2007 Jan;2(1):79-101. Review. PubMed PMID: 18221055.

8: LoRusso PM, Gadgeel SM, Wozniak A, Barge AJ, Jones HK, DelProposto ZS, DeLuca PA, Evelhoch JL, Boerner SA, Wheeler C. Phase I clinical evaluation of ZD6126, a novel vascular-targeting agent, in patients with solid tumors. Invest New Drugs. 2008 Apr;26(2):159-67. Epub 2008 Jan 25. PubMed PMID: 18219445.

9: Gould S, Westwood FR, Curwen JO, Ashton SE, Roberts DW, Lovick SC, Ryan AJ. Effect of pretreatment with atenolol and nifedipine on ZD6126-induced cardiac toxicity in rats. J Natl Cancer Inst. 2007 Nov 21;99(22):1724-8. Epub 2007 Nov 13. PubMed PMID: 18000220.

10: Mocanu JD, Yip KW, Skliarenko J, Shi W, Busson P, Lo KW, Bastianutto C, Liu FF. Imaging and modulating antisense microdistribution in solid human xenograft tumor models. Clin Cancer Res. 2007 Oct 1;13(19):5935-41. PubMed PMID: 17908990.